Ethyl 4-acetamidosalicylate

Description

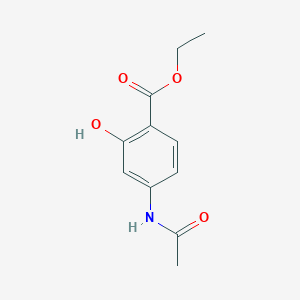

Ethyl 4-acetamidosalicylate is an ester derivative of salicylic acid, featuring an acetamido substituent at the 4-position and an ethyl ester group at the carboxylate moiety. The ethyl variant likely shares similar reactivity and applications but differs in pharmacokinetic properties due to the ethyl ester group, which typically enhances lipophilicity compared to methyl esters.

Properties

CAS No. |

22776-13-2 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

ethyl 4-acetamido-2-hydroxybenzoate |

InChI |

InChI=1S/C11H13NO4/c1-3-16-11(15)9-5-4-8(6-10(9)14)12-7(2)13/h4-6,14H,3H2,1-2H3,(H,12,13) |

InChI Key |

HHELDUHJNXALMI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)NC(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-acetamidosalicylate can be synthesized through the esterification of 4-acetamidosalicylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent and high yield of the desired ester.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the ester group may be converted into a carboxylic acid group.

Reduction: Reduction reactions can convert the ester group into an alcohol group.

Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products:

Oxidation: 4-acetamidosalicylic acid.

Reduction: Ethyl 4-acetamido-2-hydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research has explored its potential as a prodrug, where it can be metabolized into active pharmaceutical agents.

Industry: It is used in the production of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism of action of ethyl 4-acetamidosalicylate involves its hydrolysis in the body to release 4-acetamidosalicylic acid and ethanol. The 4-acetamidosalicylic acid can then exert its effects by inhibiting enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Methyl 4-Acetamidosalicylate

Ethyl vs. Methyl Ester Comparison

- However, analogous esterification reactions (e.g., ethyl salicylate derivatives) often require longer reaction times or higher temperatures due to steric effects of the ethyl group.

Fluorinated Derivatives: Methyl 4-Acetamido-5-fluorosalicylate

Other Ethyl Salicylate Derivatives

Ethyl 5-nitro salicylate and related compounds () highlight the versatility of ethyl esters in drug design:

- Nitro Substituents : Ethyl 5-nitro salicylate introduces a nitro group, which can act as a prodrug moiety or electron-withdrawing group, altering reactivity and absorption.

Data Table: Key Properties of Analogs

Research Findings and Implications

- Synthetic Efficiency : Methyl esters are synthesized more efficiently (60% yield) than fluorinated derivatives (22%), underscoring the trade-off between functional group complexity and yield .

- Pharmacokinetic Trade-offs : Ethyl esters may offer improved absorption over methyl analogs but face challenges in solubility and metabolic clearance.

- Unmet Data Needs : Direct experimental data on this compound’s physical properties (e.g., mp, solubility) are absent in the provided evidence, highlighting a gap for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.